molecular formula C15H10F4O3 B6411475 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261906-49-3

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411475
CAS No.: 1261906-49-3
M. Wt: 314.23 g/mol
InChI Key: AEJDVNQTSGTCEG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the 6th position, a methoxy group at the 4th position, and a trifluoromethyl group at the 3rd position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Comparison: Compared to similar compounds, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4th position and the trifluoromethyl group at the 3rd position on the phenyl ring can significantly impact its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

2-fluoro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJDVNQTSGTCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692165
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-49-3
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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